(3-Methoxyhex-4-EN-1-YL)benzene
Description
(3-Methoxyhex-4-EN-1-YL)benzene is a substituted aromatic compound characterized by a benzene ring functionalized with a hex-4-en-1-yl chain bearing a methoxy (-OCH₃) group at the third carbon. The compound combines the aromatic stability of benzene with the electronic and steric effects of the methoxy group and the unsaturated hexenyl chain. This structure is relevant in organic synthesis, materials science, and medicinal chemistry, where such substituents can influence solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
53963-39-6 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methoxyhex-4-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-3-7-13(14-2)11-10-12-8-5-4-6-9-12/h3-9,13H,10-11H2,1-2H3 |
InChI Key |
UXMIYVGQZRRKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyhex-4-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-methoxyhex-4-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyhex-4-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: The alkene can be hydrogenated to form the corresponding alkane using hydrogen gas (H₂) and a palladium catalyst (Pd/C).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) in the presence of catalysts
Common Reagents and Conditions
Oxidation: m-CPBA, OsO₄
Reduction: H₂, Pd/C
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
(3-Methoxyhex-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals
Mechanism of Action
The mechanism of action of (3-Methoxyhex-4-en-1-yl)benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π stacking interactions, while the alkene and ether groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
(3-Methoxyhex-4-EN-1-YL)benzene shares functional similarities with other benzene derivatives, such as ethylbenzene , styrene derivatives , and methoxy-substituted aromatics (e.g., 4-Benzyloxy-1-ethynyl-3-methoxy-benzene, CAS 144735-54-6) . Key differences lie in substituent size, electronic effects, and conformational flexibility:
Mechanistic Insights from Electron-Stimulated Desorption (ESD) Studies
Electron Attachment and Fragmentation :
- Methoxy groups may alter dipolar dissociation (DD) pathways compared to unsubstituted benzene. For example, in benzene, DD dominates ion desorption , but electron-donating substituents like -OCH₃ could increase the likelihood of dissociative electron attachment (DEA) by stabilizing transient negative ions .
- The hexenyl chain’s double bond might enhance conjugation, affecting fragmentation patterns. For instance, lighter fragments (e.g., H⁻, CH₃⁻) are preferentially desorbed in substituted aromatics due to lower kinetic energy barriers .
Thickness and Energy Dependence: In benzene, ion yields (e.g., H⁺, C₂H₅⁺) peak at 100 eV and 500 eV, influenced by DEA and DD mechanisms . Substituted analogs like this compound may exhibit shifted peaks due to altered electron affinities. Thicker films (e.g., >2 monolayers) reduce ion yields for lighter fragments (e.g., H⁺) due to increased interaction depths , a trend likely applicable to substituted derivatives.
Metal Substrate Effects: Pt substrates induce image-charge potentials that suppress cationic desorption (e.g., C₆H₆⁺) . Methoxy substitution could amplify this effect by enhancing polarization interactions with the metal surface.
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